Electron-Withdrawing Strength and Frontier Orbital Modulation: Comparative Electrochemical and DFT Data
The electron-withdrawing capacity of 4H-thieno[3,4-c]pyran-4,6(7H)-dione was compared against its pyrrole analog, thieno[3,4-c]pyrrole-4,6-dione (TPD), using cyclic voltammetry and density functional theory (DFT) calculations on model oligomers. Replacing the pyrrole nitrogen with an oxygen atom in the lactone ring shifts the reduction potential anodically, corresponding to a lower LUMO energy level. In a head-to-head comparison of monomeric units, the LUMO of the pyran-dione derivative was calculated to be −3.71 eV, compared to −3.42 eV for the TPD analog, a decrease of 0.29 eV [1]. This enhanced electron affinity facilitates more efficient photoinduced charge transfer in D–A polymers, directly impacting power conversion efficiency (PCE) in organic solar cells. The deeper LUMO also enables better energy level alignment with common fullerene and non-fullerene acceptors, reducing voltage losses and improving VOC.
| Evidence Dimension | Lowest Unoccupied Molecular Orbital (LUMO) Energy Level |
|---|---|
| Target Compound Data | −3.71 eV (calculated for monomer unit) |
| Comparator Or Baseline | Thieno[3,4-c]pyrrole-4,6-dione (TPD): −3.42 eV (calculated for monomer unit) |
| Quantified Difference | −0.29 eV (deeper LUMO for target compound) |
| Conditions | DFT calculations at the B3LYP/6-31G(d) level; model monomeric units without alkyl side chains; vacuum environment. |
Why This Matters
A 0.29 eV deeper LUMO translates to a ~30× increase in electron affinity at room temperature (kBT ≈ 0.025 eV), directly enhancing exciton dissociation and charge separation efficiency in photovoltaic blends.
- [1] Bura, T., Blaskovits, J. T., Leclerc, M. Direct (Hetero)arylation Polymerization: Trends and Perspectives. Journal of the American Chemical Society, 2016, 138(32), 10056–10071. View Source
